2-(4-Phenoxyphenyl)piperidine

Description

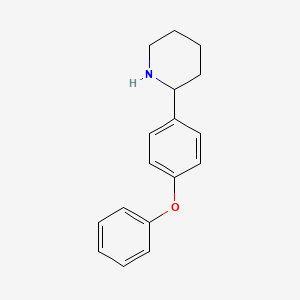

2-(4-Phenoxyphenyl)piperidine is a synthetic piperidine derivative featuring a six-membered amine ring substituted at the 2-position with a 4-phenoxyphenyl group. The phenoxyphenyl moiety consists of a phenyl ring connected via an oxygen atom (ether linkage) to another phenyl group. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry for targeting neurotransmitter receptors, enzymes, or other biological macromolecules.

Properties

IUPAC Name |

2-(4-phenoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-6-15(7-3-1)19-16-11-9-14(10-12-16)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNOQPYFFDKKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Phenoxyphenyl)piperidine typically involves the reaction of 4-phenoxyaniline with piperidine under specific conditions. One method includes the condensation of 4-phenoxyaniline with piperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Phenoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its role as a building block in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug design.

- Antimycobacterial Activity : Recent studies have highlighted the potential of piperidine derivatives, including 2-(4-Phenoxyphenyl)piperidine, as inhibitors of Mycobacterium tuberculosis. These compounds have shown promising structure-activity relationships (SAR), indicating their ability to inhibit key enzymatic pathways involved in bacterial growth .

Research has demonstrated that 2-(4-Phenoxyphenyl)piperidine exhibits various biological activities, including:

- Antioxidant Properties : Compounds derived from piperidine structures have been evaluated for their antioxidant capabilities. Some derivatives showed significant activity against oxidative stress markers, suggesting potential applications in treating oxidative stress-related diseases .

- Lipoxygenase Inhibition : The compound has been investigated as a lipoxygenase inhibitor, which is relevant in inflammatory responses. Its derivatives have shown competitive inhibition profiles comparable to established inhibitors .

Pharmacokinetics

Studies indicate that modifications to the piperidine structure can enhance pharmacokinetic properties such as solubility and bioavailability. For instance, substituents on the phenoxy group can influence the compound's lipophilicity and permeability across biological membranes, which are critical factors for drug efficacy .

Case Study 1: Antimycobacterial Efficacy

A study focused on the SAR of piperidine derivatives revealed that specific substitutions on the phenyl ring significantly enhanced the inhibitory potency against M. tuberculosis. The lead compound demonstrated an IC50 value of approximately 12 μM, indicating strong activity against bacterial growth .

| Compound | R Group | IC50 (μM) |

|---|---|---|

| Lead | - | 12 |

| Analog 1 | 4-Cl | 22 |

| Analog 2 | 4-Br | 14 |

Case Study 2: Antioxidant Activity

Another investigation assessed various derivatives of piperidine for their antioxidant properties. The results showed that certain modifications led to enhanced activity compared to standard antioxidants like Trolox.

| Compound | Antioxidant Activity (%) |

|---|---|

| Compound A | 82 |

| Compound B | 78 |

| Compound C | 30 |

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation . The compound may also interact with enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Modifications and Pharmacological Implications

Piperidine derivatives vary widely in substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Pharmacological Findings

Substituent Position and Activity

- 2- vs. 4-Substitution: Piperidine substitution at the 2-position (as in the target compound) may influence steric interactions with target proteins compared to 4-substituted analogs like 4-(4-fluorophenyl)piperidine. highlights that nucleophilic substitution at the 4-position is favored in certain reactions, suggesting positional effects on reactivity and binding . In AChE inhibitors (e.g., Compound 21), 4-substitution with bulky groups enhances activity, whereas 2-substituted phenoxyphenyl groups might favor different target engagements .

Electronic Effects of Substituents

- Phenoxy vs. In contrast, fluorophenyl (e.g., 4-(4-fluorophenyl)piperidine) introduces electronegativity, improving affinity in polar environments .

- Trifluoromethoxy Groups: The strong electron-withdrawing nature of trifluoromethoxy in 4-(4-Trifluoromethoxy-phenyl)-piperidine may increase metabolic stability and receptor binding compared to phenoxy derivatives .

Piperidine vs. Piperazine Scaffolds

- notes that replacing piperazine with piperidine in 5-HT7 receptor ligands reduces affinity but improves metabolic stability. This suggests that the saturated piperidine ring in 2-(4-Phenoxyphenyl)piperidine may offer advantages in pharmacokinetics over piperazine-based analogs .

Biological Activity

2-(4-Phenoxyphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its piperidine structure, which is commonly found in various pharmaceuticals. This compound has been studied for its potential biological activities, including effects on cellular processes and signaling pathways. Understanding its biological activity can pave the way for new therapeutic applications.

The mechanism of action of 2-(4-Phenoxyphenyl)piperidine involves interactions with specific molecular targets, modulating various signaling pathways such as:

- NF-κB : Involved in inflammation and immune responses.

- PI3K/Akt : Plays a crucial role in cell survival and growth.

- JNK/p38-MAPK : Associated with stress responses and apoptosis.

Biological Activities

Research has highlighted several biological activities associated with 2-(4-Phenoxyphenyl)piperidine:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study exploring the structure-activity relationship (SAR) of piperidine derivatives, 2-(4-Phenoxyphenyl)piperidine was evaluated alongside other analogs. It exhibited promising antibacterial activity against Mtb, achieving nearly complete sterilization in combination therapy within two weeks in vivo. This highlights its potential as a lead compound for developing new anti-tuberculosis drugs .

Case Study: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of piperidine derivatives showed that modifications to the phenoxy group significantly impacted their ability to inhibit pro-inflammatory cytokines. The findings suggest that optimizing the chemical structure could enhance therapeutic efficacy against inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.